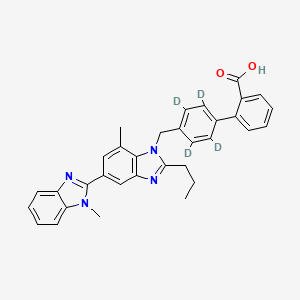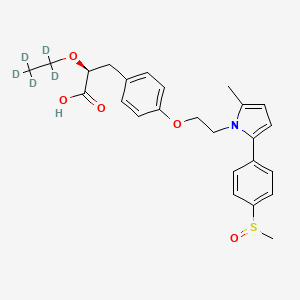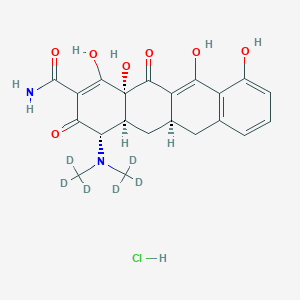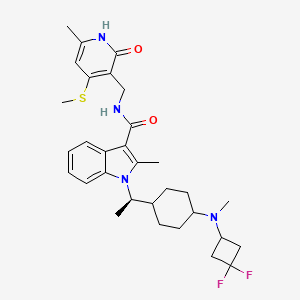![molecular formula C17H16F3N7O2S B15145321 5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-c]pyridazine core, an azetidine ring, and a trifluoromethyl-substituted pyrimidine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridazine core, the introduction of the azetidine ring, and the attachment of the trifluoromethyl-substituted pyrimidine moiety. Common synthetic routes may include:
Formation of the Thieno[2,3-c]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Attachment of the Trifluoromethyl-Substituted Pyrimidine Moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrimidine moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can occur at the pyridazine ring or the azetidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound, especially on the pyrimidine and thieno[2,3-c]pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while substitution reactions on the pyrimidine ring may introduce various functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties, which can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact pathways and molecular targets involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide include other thieno[2,3-c]pyridazine derivatives, azetidine-containing compounds, and trifluoromethyl-substituted pyrimidines. Examples include:
Thieno[2,3-c]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Azetidine-Containing Compounds: Molecules that feature the azetidine ring but with different functional groups attached.
Trifluoromethyl-Substituted Pyrimidines: Compounds with the trifluoromethyl group on the pyrimidine ring but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H16F3N7O2S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C17H16F3N7O2S/c1-7-10-11(21)12(30-15(10)26-25-14(7)29-2)13(28)24-9-5-27(6-9)16-22-3-8(4-23-16)17(18,19)20/h3-4,9H,5-6,21H2,1-2H3,(H,24,28) |
InChI 键 |
VILQHBIGBISKQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(SC2=NN=C1OC)C(=O)NC3CN(C3)C4=NC=C(C=N4)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)


![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)







